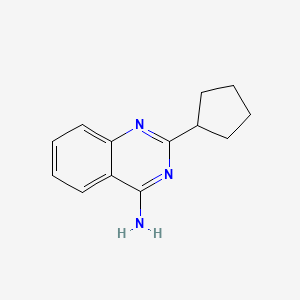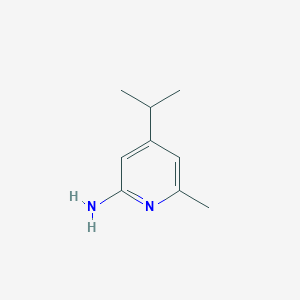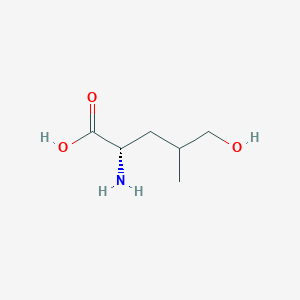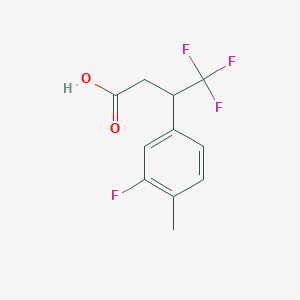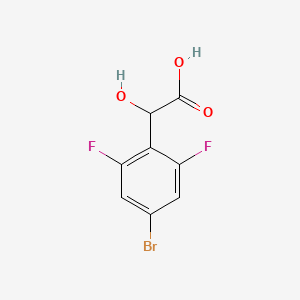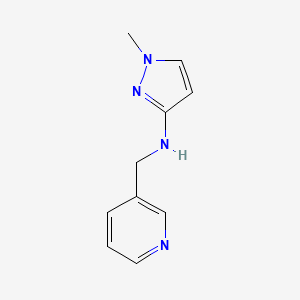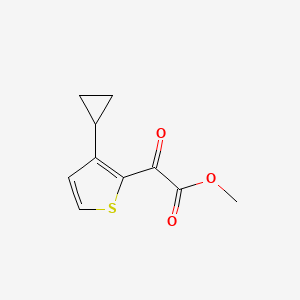
Methyl2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is an organic compound featuring a thiophene ring substituted with a cyclopropyl group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Cyclopropyl Substitution:
Esterification: The final step involves the esterification of the thiophene derivative with methyl chloroformate under basic conditions to yield Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Chemistry
Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to bioactivity against various biological targets.
Industry
In the materials science industry, derivatives of this compound can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism by which Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropyl and thiophene moieties can influence binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 2-(2-thienyl)-2-oxoacetate: Lacks the cyclopropyl group, which may affect its reactivity and applications.
Ethyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate: Similar structure but with an ethyl ester group, potentially altering its physical and chemical properties.
Uniqueness
Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is unique due to the presence of both the cyclopropyl and thiophene groups, which confer distinct electronic and steric properties. These features can enhance its utility in various chemical and biological applications.
特性
分子式 |
C10H10O3S |
|---|---|
分子量 |
210.25 g/mol |
IUPAC名 |
methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)8(11)9-7(4-5-14-9)6-2-3-6/h4-6H,2-3H2,1H3 |
InChIキー |
QUFYCKUKCUKHJM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)C1=C(C=CS1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


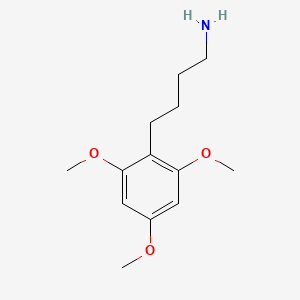


![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
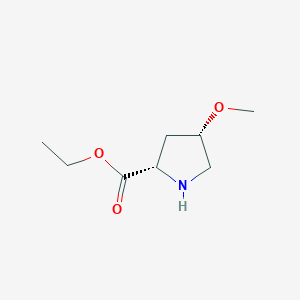
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)
